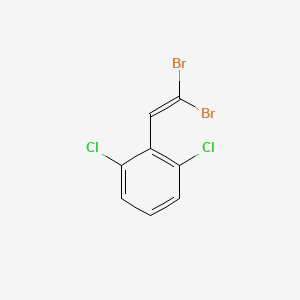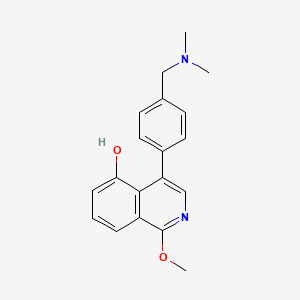![molecular formula C12H11F6NO B8696409 (3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B8696409.png)
(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol
Descripción general
Descripción
®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL is a chiral compound that features a pyrrolidine ring substituted with a phenyl group bearing two trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Phenyl Group: The phenyl group with trifluoromethyl substituents can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of chiral catalysts for enantioselective synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include NaBH4 (Sodium borohydride) and LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the original alcohol.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in asymmetric catalysis.
Materials Science: It can be incorporated into polymers to impart specific properties such as hydrophobicity.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its unique structure.
Medicine
Drug Development: The compound can be a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry
Specialty Chemicals: It can be used in the production of specialty chemicals with specific properties.
Mecanismo De Acción
The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL: The enantiomer of the compound.
1-(3,5-Bis(trifluoromethyl)phenyl)pyrrolidin-3-OL: The racemic mixture.
1-(3,5-Difluoromethyl)phenyl)pyrrolidin-3-OL: A similar compound with difluoromethyl groups instead of trifluoromethyl groups.
Uniqueness
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Trifluoromethyl Groups: These groups can significantly influence the compound’s chemical and physical properties, making it unique compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C12H11F6NO |
|---|---|
Peso molecular |
299.21 g/mol |
Nombre IUPAC |
(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H11F6NO/c13-11(14,15)7-3-8(12(16,17)18)5-9(4-7)19-2-1-10(20)6-19/h3-5,10,20H,1-2,6H2/t10-/m1/s1 |
Clave InChI |
YSXHALNHLUJRBC-SNVBAGLBSA-N |
SMILES isomérico |
C1CN(C[C@@H]1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1CN(CC1O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B8696339.png)




![N-[4-[2-(1-Hydroxyethyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B8696370.png)

![N-[2-(1H-imidazol-5-yl)ethyl]-5-nitropyridin-2-amine](/img/structure/B8696375.png)
![(2S)-3-[(2-aminophenyl)amino]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B8696379.png)
![4-[2-(4-Aminophenyl)ethyl]benzene-1,2-diol](/img/structure/B8696388.png)


